

# KB-0742 dihydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | KB-0742 dihydrochloride |           |
| Cat. No.:            | B10824856               | Get Quote |

An In-Depth Technical Guide to KB-0742 Dihydrochloride

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It is under investigation for its anti-tumor activity, particularly in cancers driven by transcriptional deregulation, such as those with MYC family oncogene amplifications.[2][4] This technical guide provides a comprehensive overview of **KB-0742 dihydrochloride** for researchers, scientists, and drug development professionals.

## **Chemical and Physical Properties**

**KB-0742 dihydrochloride** is the salt form of the active compound, facilitating its use in research and clinical settings.



| Property          | Value                                                                                            | Citation(s) |
|-------------------|--------------------------------------------------------------------------------------------------|-------------|
| CAS Number        | 2416874-75-2                                                                                     | [5][6]      |
| Molecular Formula | C16H25N5 · 2HCl (or<br>C16H27Cl2N5)                                                              | [6][7][8]   |
| Molecular Weight  | 360.33 g/mol                                                                                     | [6][7][8]   |
| IUPAC Name        | (1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride | [5][7]      |
| Appearance        | Yellow crystal powder                                                                            | [5]         |

## **Biological Activity and Pharmacokinetics**

KB-0742 is a highly potent inhibitor of CDK9, a key regulator of transcriptional elongation. Its selectivity for CDK9 over other kinases is a critical feature.

| Parameter                               | Value                              | Cell Line /<br>Conditions | Citation(s) |
|-----------------------------------------|------------------------------------|---------------------------|-------------|
| IC <sub>50</sub> (CDK9/cyclin T1)       | 6 nM                               | 10 μM ATP                 | [1][3]      |
| Selectivity                             | >50-fold over other<br>CDK kinases | Not specified             | [1]         |
| GR <sub>50</sub><br>(Antiproliferative) | 0.183 μΜ                           | 22Rv1 (Prostate)          | [1]         |
| GR <sub>50</sub><br>(Antiproliferative) | 0.288 μΜ                           | MV-4-11 (AML)             | [1]         |
| Plasma Half-Life<br>(Human)             | ~24 hours                          | Clinical Trial Data       | [9][10]     |

### **Mechanism of Action**



KB-0742 exerts its anti-tumor effects by inhibiting CDK9, a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[11] The P-TEFb complex plays a crucial role in stimulating the elongation phase of transcription by RNA Polymerase II (RNAP II).[11]

Upon administration, KB-0742 binds to and blocks the kinase activity of CDK9.[12] This prevents the CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNAP II, particularly at the Serine 2 (Ser2) position.[4][12] The inhibition of RNAP II phosphorylation leads to a halt in transcriptional elongation, which preferentially affects the expression of genes with short-lived mRNA transcripts.[1] Many of these genes encode for oncoproteins and anti-apoptotic proteins, such as MYC and the Androgen Receptor (AR), which are critical for the survival and proliferation of cancer cells.[1][12] By suppressing the transcription of these key oncogenic drivers, KB-0742 induces cell cycle arrest and apoptosis in tumor cells.[12]



Click to download full resolution via product page

Figure 1: Signaling pathway of KB-0742 action.

## **Clinical Development**

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[2][13][14] The study aims to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of the drug.[9]



| Trial Identifier   | NCT04718675                                                                                                                                                                        |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Title              | A Study of KB-0742 in Participants With<br>Relapsed or Refractory Solid Tumors                                                                                                     |
| Phase              | Phase 1 / Phase 2                                                                                                                                                                  |
| Status             | Recruiting                                                                                                                                                                         |
| Conditions         | Relapsed/Refractory Solid Tumors, Non-<br>Hodgkin Lymphoma, Ovarian Cancer, Lung<br>Cancer, Breast Cancer, Sarcoma, Chordoma                                                       |
| Intervention       | Oral KB-0742 administered on a 3-days-on, 4-days-off weekly schedule in 28-day cycles.                                                                                             |
| Dose Escalation    | Cohorts have been evaluated at 10, 20, 40, 60, and 80 mg.[9][10]                                                                                                                   |
| Preliminary Safety | Most common treatment-emergent adverse<br>events (>15%) include nausea, vomiting,<br>anemia, fatigue, diarrhea, and constipation; no<br>grade 4 or 5 events have been assessed.[9] |

# Experimental Protocols In Vitro Cell Proliferation and Apoptosis Assay

This protocol describes a general method for assessing the effect of KB-0742 on cancer cell lines, based on methodologies reported in the literature.[3]

#### 1. Cell Plating:

- Culture prostate cancer cells (e.g., 22Rv1) in RPMI media supplemented with appropriate growth factors.
- Plate the cells in 96-well plates at a density of 7,500 cells per well (in 100 μL of media).
- Incubate for 24 hours to allow for cell adherence.

#### 2. Compound Treatment:



- Prepare a stock solution of KB-0742 dihydrochloride in DMSO.
- On the day of treatment, serially dilute the KB-0742 stock in fresh cell culture media to achieve the desired final concentrations.
- Remove the old media from the 96-well plates and replace it with media containing the different concentrations of KB-0742 or a DMSO vehicle control.
- For apoptosis measurement, add an apoptosis-indicating reagent (e.g., IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent at 5 μM) to the media at this time.
- 3. Incubation and Imaging:
- Place the treated plates into a live-cell imaging system (e.g., IncuCyte®).
- Image the plates at regular intervals (e.g., every 2-4 hours) over a period of 72 hours.
- 4. Data Analysis:
- Use the imaging system's software to quantify cell confluence (as a measure of proliferation) and the intensity of the apoptosis signal (e.g., green fluorescent object count) over time.
- Normalize the data to the DMSO control wells.
- Calculate metrics such as GR<sub>50</sub> (concentration for 50% growth inhibition) and assess the time- and dose-dependent induction of apoptosis.





Click to download full resolution via product page

Figure 2: Workflow for in vitro cell-based assays.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KB-0742 dihydrochloride LKT Labs [lktlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KB-0742 dihydrochloride | C16H27Cl2N5 | CID 155819527 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Kronos Bio reports data from dose escalation portion of KB-0742 [clinicaltrialsarena.com]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
- 13. onclive.com [onclive.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [KB-0742 dihydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824856#kb-0742-dihydrochloride-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com